1-(3,5-Difluorobenzyl)azetidin-3-amine
Description
1-(3,5-Difluorobenzyl)azetidin-3-amine is a small-molecule compound featuring an azetidine ring (a four-membered saturated heterocycle) substituted with a 3,5-difluorobenzyl group at the 1-position and an amine group at the 3-position. The 3,5-difluorobenzyl moiety is a common pharmacophore in agrochemical and pharmaceutical intermediates due to its electron-withdrawing fluorine atoms, which enhance metabolic stability and influence binding affinity in target proteins . This compound is primarily utilized in research settings as a building block for drug discovery, particularly in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14/h1-3,10H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCKCIWJXWZOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Difluorobenzyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring substituted with a difluorobenzyl group. The presence of fluorine atoms can enhance the compound's biological activity by increasing lipophilicity and altering metabolic stability.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including:
- Antiviral Activity : Compounds with similar azetidine structures have shown antiviral properties against a range of viruses.
- Anticancer Activity : Azetidine derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Antibacterial Properties : The azetidine ring is associated with various antibacterial activities, particularly against resistant strains.
Antiviral Activity
Research indicates that azetidine derivatives can exhibit antiviral properties. For instance, compounds structurally related to this compound have demonstrated efficacy against human coronaviruses and influenza viruses. A study found that certain azetidinone derivatives showed EC50 values indicating moderate antiviral activity against these pathogens .
Anticancer Activity
Azetidine derivatives have been evaluated for their anticancer potential. For example:
- Cytotoxicity Studies : In vitro studies have shown that azetidine compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for some derivatives were reported in the range of 14.5–97.9 µM .
Table 1: Summary of Anticancer Activity of Azetidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | TBD |
| Azetidinone trans-11f | HCT-116 (Colon) | 14.5 |
| Azetidinone cis-11f | Capan-1 (Pancreatic) | 97.9 |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by targeting specific viral proteins or pathways.
- Induction of Apoptosis : Certain azetidine derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of azetidine derivatives:
- Antiviral Efficacy : A derivative similar to this compound demonstrated an EC50 value of 45 µM against human coronavirus 229E, outperforming ribavirin in comparative studies .
- Cytotoxic Effects : In another study, azetidinone derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1-(3,5-Difluorobenzyl)azetidin-3-amine with structurally analogous compounds, focusing on molecular features, synthesis routes, and applications.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- Ring Size and Strain : The azetidine core in the target compound introduces steric strain, which may enhance reactivity compared to the more stable indazole or pyrazole rings .
- Electronic Effects: The 3,5-difluorobenzyl group, present in both the target compound and (3,5-Difluorobenzyl)-1H-indazol-3-amine, improves lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Biological Targets : While the azetidine derivative is used broadly in drug discovery, the indazol-3-amine analog is specifically linked to kinase inhibitors like Entrectinib, highlighting the role of aromatic heterocycles in targeted therapies .
Preparation Methods
General Approach
Industrial and Scale-Up Considerations
Industrial synthesis of halogenated azetidine derivatives such as this compound is less documented but generally follows the laboratory synthesis principles with optimization for scale and purity.
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- Use of halogenated benzyl halides (e.g., 3-bromo-2,6-difluorobenzyl bromide) as starting materials.
- Alkylation of azetidine under basic conditions (potassium carbonate) in polar aprotic solvents.
- Optimization of reaction temperature and stoichiometry to minimize side reactions.
- Purification via recrystallization or chromatography to achieve >95% purity.
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- Halogenated intermediates require strict handling protocols due to potential toxicity and volatility.
- Use of fume hoods, PPE, and proper waste disposal is mandatory.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of Azetidin-3-amine | Azetidin-3-amine + 3,5-difluorobenzyl bromide | K2CO3, 25–80 °C, 12–24 h | DMF or THF | 60–80 | Requires purification by chromatography |
| Single-step Azetidine-3-amine Synthesis | 3,5-Difluorobenzyl azetidine + amine | 80 °C, sealed, overnight | Acetonitrile | 34–87 | Efficient for diverse amines, scalable |
| Industrial Alkylation (Scale-up) | Halogenated benzyl halide + azetidine | K2CO3, elevated temperature | DMF or similar | Optimized | Emphasis on purity and safety protocols |
Detailed Research Findings and Notes
Reactivity Considerations: The presence of fluorine atoms at the 3,5-positions on the benzyl ring influences the electronic properties, potentially affecting nucleophilicity and reaction kinetics. Fluorine’s electronegativity can reduce the electron density on the benzyl carbon, requiring optimized reaction conditions for efficient alkylation.
Purification Techniques: Silica gel chromatography remains the standard for isolating the product with high purity. Eluent systems typically range from non-polar (hexane) to moderately polar (ethyl acetate) solvents. For scale-up, recrystallization from suitable solvents is preferred to reduce solvent use and cost.
Characterization: Confirmation of structure and purity is done via:
- NMR Spectroscopy (1H, 13C): To verify substitution pattern and ring integrity.
- Mass Spectrometry (LC-MS or HRMS): To confirm molecular weight.
- Elemental Analysis: To validate empirical formula.
- HPLC: To assess purity, typically >95% required for pharmaceutical applications.
Environmental and Safety Aspects: Handling of fluorinated benzyl halides and azetidine derivatives requires adherence to safety protocols due to potential toxicity and volatility. Waste management must comply with regulations for halogenated organic compounds.
Q & A
Q. What are the established synthetic routes for 1-(3,5-Difluorobenzyl)azetidin-3-amine, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
Azetidine ring formation : Start with azetidin-3-amine derivatives (e.g., azetidine-3-carboxylic acid, as in ) and introduce the 3,5-difluorobenzyl group via coupling reactions (e.g., EDC/HOBt-mediated amidation).
Fluorinated benzyl attachment : React 3,5-difluorobenzyl bromide with azetidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:benzyl halide).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
Q. Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic fluorines at δ 6.7–7.1 ppm, azetidine protons at δ 3.2–3.8 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~223) and assess purity (>95%) .
Elemental analysis : Match calculated vs. observed C, H, N, F percentages.
HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .
Q. What solvent systems and storage conditions optimize the stability of this compound?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility; avoid protic solvents (water, ethanol) to prevent hydrolysis.
- Storage : Argon atmosphere at –20°C in amber vials to minimize oxidation and photodegradation.
- Stability assays : Monitor decomposition via periodic HPLC over 30 days under varying pH (4–9) and temperature (4–40°C) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for predicting nucleophilic/electrophilic sites .
Docking studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on fluorine’s role in hydrogen bonding and hydrophobic packing .
SAR analysis : Correlate substituent effects (e.g., fluorination position) with activity trends from in vitro assays .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Standardize assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media, fixed incubation times) .
Orthogonal validation : Confirm activity via multiple methods (e.g., fluorescence-based ATP assays vs. Western blotting for kinase inhibition) .
Meta-analysis : Statistically aggregate data from independent studies to identify outliers and adjust for batch effects .
Q. How do reaction kinetics and mechanistic studies inform scalable synthesis of this compound?
- Methodological Answer :
Rate determination : Use stopped-flow NMR to monitor intermediates in benzylation reactions. Identify rate-limiting steps (e.g., azetidine ring opening) .
Catalyst screening : Test palladium/copper systems for cross-coupling efficiency. Optimize ligand selection (e.g., BINAP vs. dppf) to reduce side products .
Scale-up protocols : Translate batch reactions to flow chemistry with in-line IR monitoring for real-time adjustment of residence time and temperature .
Q. What safety protocols are critical when handling this compound in electrophysiology or in vivo studies?
- Methodological Answer :
Toxicity screening : Perform acute toxicity assays (e.g., zebrafish LC50) and genotoxicity tests (Ames test) before in vivo use .
PPE requirements : Use nitrile gloves, fume hoods, and respiratory protection during aerosol-generating steps (e.g., lyophilization) .
Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ to precipitate fluoride ions, followed by incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
